molecular formula C19H16FN3O2 B11375159 N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11375159
M. Wt: 337.3 g/mol
InChI Key: KCPIXZATAPUVLK-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes both ethyl and fluorophenyl groups attached to a dihydropyridazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridazine core, followed by the introduction of the ethyl and fluorophenyl groups. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    N-(4-ethylphenyl)-2-(4-fluorophenyl)acetamide: This compound has a similar structure but differs in the position and type of functional groups.

    4-fluoro-phenethylammonium iodide: Another compound with a fluorophenyl group, but with different chemical properties and applications.

The unique combination of ethyl and fluorophenyl groups in this compound gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H16FN3O2

Molecular Weight

337.3 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-(4-fluorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16FN3O2/c1-2-13-3-7-15(8-4-13)21-19(25)18-17(24)11-12-23(22-18)16-9-5-14(20)6-10-16/h3-12H,2H2,1H3,(H,21,25)

InChI Key

KCPIXZATAPUVLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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